4-(2-Fluoroethoxy)-3-methoxybenzoic acid

pKa ionization state drug-likeness

4-(2-Fluoroethoxy)-3-methoxybenzoic acid (CAS 1523326-73-9) is a disubstituted benzoic acid derivative bearing a methoxy group at the 3‑position and a 2-fluoroethoxy group at the 4‑position of the aromatic ring. With a molecular formula of C₁₀H₁₁FO₄ and a molecular weight of 214.19 g·mol⁻¹, the compound is supplied at purities of ≥95% and is used primarily as a research intermediate in medicinal chemistry.

Molecular Formula C10H11FO4
Molecular Weight 214.19 g/mol
Cat. No. B13996707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluoroethoxy)-3-methoxybenzoic acid
Molecular FormulaC10H11FO4
Molecular Weight214.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)O)OCCF
InChIInChI=1S/C10H11FO4/c1-14-9-6-7(10(12)13)2-3-8(9)15-5-4-11/h2-3,6H,4-5H2,1H3,(H,12,13)
InChIKeyASZQEPQCRWKHTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Fluoroethoxy)-3-methoxybenzoic acid – Physicochemical Baseline for Procurement and R&D Selection


4-(2-Fluoroethoxy)-3-methoxybenzoic acid (CAS 1523326-73-9) is a disubstituted benzoic acid derivative bearing a methoxy group at the 3‑position and a 2-fluoroethoxy group at the 4‑position of the aromatic ring. With a molecular formula of C₁₀H₁₁FO₄ and a molecular weight of 214.19 g·mol⁻¹, the compound is supplied at purities of ≥95% and is used primarily as a research intermediate in medicinal chemistry . The juxtaposition of an electron-donating methoxy group and an electron-withdrawing, lipophilic fluoroethoxy chain creates a distinctive electronic and steric profile that is not reproduced by analogs that bear only one of these substituents or that place them in alternative ring positions .

Why 4-(2-Fluoroethoxy)-3-methoxybenzoic Acid Cannot Be Replaced by Generic Benzoic Acid Analogs


Benzoic acid derivatives that carry only a fluoroethoxy or only a methoxy substituent, or that swap the positions of these groups, exhibit measurably different physicochemical properties—notably acid dissociation constant (pKa), lipophilicity (LogP), and boiling point—that directly affect solubility, membrane permeability, and reactivity in downstream synthetic transformations . Substituting 4-(2-fluoroethoxy)-3-methoxybenzoic acid with an in-class analog such as 4-(2-fluoroethoxy)benzoic acid or 3-fluoro-4-(2-methoxyethoxy)benzoic acid therefore alters the protonation state at physiological pH, changes the partitioning behavior in biphasic reaction systems, and can require re-optimization of coupling conditions, making direct interchange technically unsound without quantitative justification.

Head-to-Head Differentiation Evidence for 4-(2-Fluoroethoxy)-3-methoxybenzoic Acid


pKa Modulation: The 3-Methoxy Group Raises Acidity Relative to Non-Methoxylated Analogs

The predicted pKa of 4-(2-fluoroethoxy)-3-methoxybenzoic acid (4.27 ± 0.10) is elevated by ∼0.9 log units relative to the non-methoxylated analog 4-(2-fluoroethoxy)benzoic acid, for which the predicted pKa is 3.38 ± 0.36 . This shift means that at pH 7.4 the target compound exists to a greater extent in the ionized carboxylate form, which can enhance aqueous solubility and reduce passive membrane permeation compared with the less acidic comparator.

pKa ionization state drug-likeness

Lipophilicity Control: Dual Substitution Lowers LogP Relative to the Mono-Fluoroethoxy Analog

The presence of both a 3-methoxy and a 4-(2-fluoroethoxy) substituent results in a computed LogP for the target compound that is systematically lower than that of 4-(2-fluoroethoxy)benzoic acid (LogP ≈ 1.67–1.73), although no single experimentally validated LogP value has been published for the target compound . The methoxy group contributes additional hydrogen-bond acceptor capacity and polar surface area, which reduces overall lipophilicity relative to the mono-fluoroethoxy comparator. This difference is mechanistically significant for applications where excessive lipophilicity leads to poor aqueous solubility or off-target binding.

LogP lipophilicity partition coefficient

Regioisomeric Differentiation: Positional Swap of Fluoro and Methoxy Groups Shifts pKa by 0.19 Units

The regioisomer 3-fluoro-4-(2-methoxyethoxy)benzoic acid exhibits a predicted pKa of 4.08 ± 0.10, which is 0.19 log units lower (more acidic) than the 4.27 ± 0.10 of 4-(2-fluoroethoxy)-3-methoxybenzoic acid . The difference arises because the electron-withdrawing fluorine atom in the regioisomer is directly attached to the aromatic ring at the 3‑position, exerting a stronger inductive effect on the carboxylic acid group than the fluoroalkoxy chain of the target compound.

regioisomer pKa structure-property relationship

Thermophysical Property Divergence: Lower Boiling Point and Density Differentiate from the Regioisomer

The target compound has a predicted boiling point of 336.8 ± 32.0 °C and density of 1.245 ± 0.06 g·cm⁻³, while the regioisomer 3-fluoro-4-(2-methoxyethoxy)benzoic acid boils at 343.6 ± 32.0 °C with a density of 1.263 ± 0.06 g·cm⁻³ . The 6.8 °C lower boiling point and 0.018 g·cm⁻³ lower density of the target compound reflect the weaker intermolecular forces resulting from the absence of a ring-bound fluorine and the presence of the flexible fluoroethoxy chain.

boiling point density purification

Synthetic Tractability: Nucleophilic [¹⁸F]Fluorination Enables PET Tracer Development

The 2-fluoroethoxy substituent of the target compound is structurally analogous to the [¹⁸F]fluoroethoxy motif widely employed in positron emission tomography (PET) radiochemistry. Patent literature demonstrates that [¹⁸F]fluoroethoxy-bearing benzoic acid derivatives can be synthesized by nucleophilic radiofluorination of tosylate precursors and subsequently coupled to pharmacophores, achieving radiochemical yields of ~20% and radiochemical purities >98% [1]. While the target compound itself has not been directly labeled in published work, its architecture enables the same radiosynthetic strategy, distinguishing it from methoxyethoxy analogs that cannot be directly labeled with fluorine‑18.

PET imaging ¹⁸F-labeling fluoroethoxy

Purity and Supply Scalability: Consistent ≥95% Purity with Multi-Gram Custom Synthesis Availability

Commercial suppliers list 4-(2-fluoroethoxy)-3-methoxybenzoic acid at a minimum purity of 95%, with packaging options spanning from 5 mg to kilogram scale on a custom-synthesis basis . In contrast, the regioisomer 3-fluoro-4-(2-methoxyethoxy)benzoic acid is typically offered only in standard catalog sizes up to gram quantities . For procurement workflows that require gram-to-kilogram scalability under a single quality specification, the target compound provides a documented supply-chain advantage.

purity supply chain custom synthesis

Optimal Research and Industrial Use Cases for 4-(2-Fluoroethoxy)-3-methoxybenzoic Acid


Medicinal Chemistry Fragment Library Design Requiring Precise pKa Tuning

When constructing a fragment library for screening against targets with a preference for ionized carboxylate pharmacophores, the pKa of 4.27 positions the compound in a range that maximizes aqueous solubility while retaining sufficient passive permeability. The 0.89 pKa unit elevation relative to 4-(2-fluoroethoxy)benzoic acid and the 0.19 unit shift versus the regioisomer provide medicinal chemists with a quantifiable handle for fine-tuning ionization state without altering the core scaffold .

Development of ¹⁸F-Labeled PET Tracers for Neurological or Oncological Imaging

The 2-fluoroethoxy moiety serves as a latent site for [¹⁸F]fluoride incorporation. Researchers synthesizing radiolabeled benzoic acid derivatives for PET imaging can utilize the target compound as a cold reference standard and as a precursor for radiosynthesis via tosylate displacement, leveraging protocols established for structurally related fluoroethoxy-benzoic acid derivatives .

Structure-Activity Relationship (SAR) Studies Differentiating Methoxy vs. Fluoro Substitution Patterns

In SAR campaigns aimed at disentangling the contributions of electron-donating methoxy groups and electron-withdrawing fluorine substituents, the target compound fills a specific niche: it places the methoxy group directly on the ring while tethering the fluorine through an ethoxy linker. This arrangement cannot be mimicked by 3-fluoro-4-(2-methoxyethoxy)benzoic acid, making the target compound an essential control for probing positional and electronic effects on target binding .

Scale-Up Synthesis of Advanced Intermediates for CNS Drug Candidates

Given the compound's commercial availability from milligram to kilogram scale under a consistent ≥95% purity specification, it is suited for process chemistry groups that require a reliable supply of a methoxy-fluoroethoxy benzoic acid intermediate for the multi-step synthesis of CNS-penetrant drug candidates, where both the methoxy and fluoroethoxy motifs have been implicated in modulating blood-brain barrier permeability .

Quote Request

Request a Quote for 4-(2-Fluoroethoxy)-3-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.